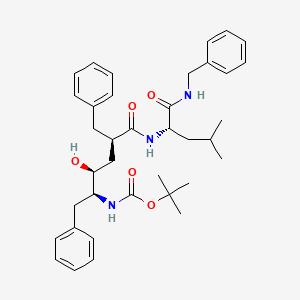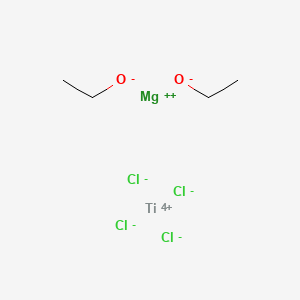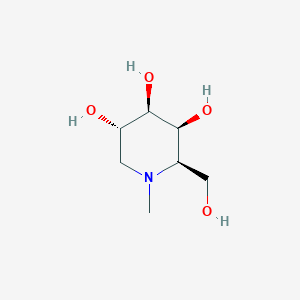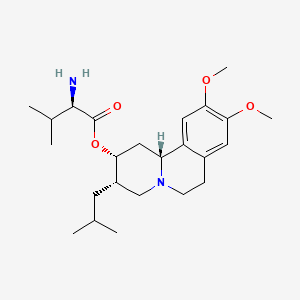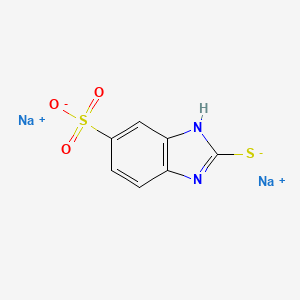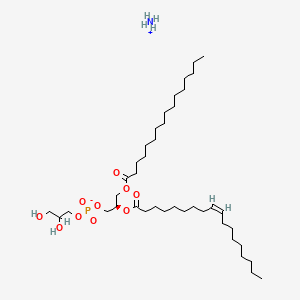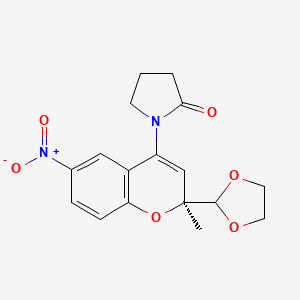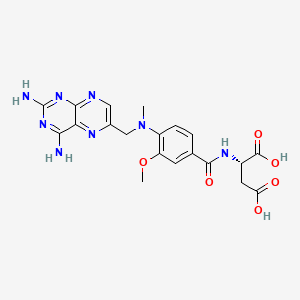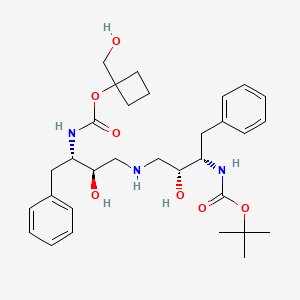
N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide involves the reaction of phosphorous oxychloride (POCl3), N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol in a single reaction vessel. The process includes cooling the mixture to a temperature range of -15 to -10°C, followed by the addition of 3-aminopropan-1-ol and an auxiliary base. The reaction mixture is then gradually heated to 20-40°C until the conversion of substrates is complete .
Analyse Des Réactions Chimiques
N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolites.
Reduction: Reduction reactions can lead to the formation of less active or inactive metabolites.
Substitution: The compound can undergo substitution reactions, particularly involving the chloroethyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions include active metabolites that exert cytotoxic effects on cancer cells .
Applications De Recherche Scientifique
N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the mechanisms of alkylating agents.
Biology: The compound is used to investigate the effects of DNA alkylation and repair mechanisms.
Industry: The compound is used in the development of new anticancer drugs and formulations.
Mécanisme D'action
The mechanism of action of N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound is metabolized by cytochrome P450 enzymes to form its active metabolites, which are responsible for its cytotoxic effects .
Comparaison Avec Des Composés Similaires
N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide is similar to other nitrogen mustard alkylating agents such as cyclophosphamide and chlorambucil. it is unique in its structural isomerism with cyclophosphamide, which results in different pharmacokinetic and toxicity profiles. Similar compounds include:
Cyclophosphamide: Another nitrogen mustard alkylating agent used in chemotherapy.
Chlorambucil: A nitrogen mustard derivative used to treat chronic lymphocytic leukemia.
This compound stands out due to its specific applications in treating certain types of cancer and its distinct metabolic pathways.
Propriétés
Numéro CAS |
165131-65-7 |
|---|---|
Formule moléculaire |
C6H13Cl2N2O2P |
Poids moléculaire |
247.06 g/mol |
Nom IUPAC |
N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C6H13Cl2N2O2P/c7-1-3-9-13(11)10(4-2-8)5-6-12-13/h1-6H2,(H,9,11) |
Clé InChI |
WCFDBKOSUJEIRS-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=O)(N1CCCl)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



